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Introduction to Glutaminase and Its Role in Cancer
Metabolism

Cancer cells undergo significant metabolic reprogramming to sustain their rapid proliferation
and survival. One of the key metabolic pathways that is often upregulated in cancer is
glutaminolysis, the process of converting glutamine into glutamate and subsequently other key
metabolites. Glutaminase (GLS), the enzyme that catalyzes the first and rate-limiting step of
this pathway, plays a pivotal role in providing cancer cells with essential building blocks for
biosynthesis and energy production.[1][2][3] There are two primary isoforms of glutaminase in
mammals: GLS1 (kidney-type) and GLS2 (liver-type).[4][5] This guide focuses on the splice
variants of GLS1, which are the primary targets of the clinical-stage inhibitor CB-839
(Telaglenastat).

Overview of Glutaminase Splice Variants: KGA and
GAC

The GLS1 gene undergoes alternative splicing to produce two main variants: a long form
known as Kidney-type Glutaminase (KGA) and a shorter, more catalytically active form called
Glutaminase C (GAC).[6][7] Both KGA and GAC are encoded by the GLS1 gene and share a
common N-terminal catalytic core.[6] However, they differ in their C-terminal domains due to
the alternative splicing of exons.[7]
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While both isoforms contribute to glutaminase activity, GAC is often the predominant and more
active splice variant in many cancer types.[1][2][8] The differential expression and activity of
KGA and GAC have significant implications for tumor metabolism and progression, making
them attractive targets for cancer therapy.[2]

CB-839: A Potent and Selective Inhibitor of GLS1
Splice Variants

CB-839 (Telaglenastat) is a first-in-class, orally bioavailable small molecule that acts as a
potent, selective, and reversible inhibitor of both GLS1 splice variants, KGA and GAC.[9][10]
[11] It exhibits low nanomolar potency and has demonstrated significant antitumor activity in a
variety of preclinical cancer models, particularly those that are dependent on glutamine
metabolism.[9][12] CB-839 does not inhibit the GLS2 isoform, highlighting its specificity for the
GLS1 splice variants.[9][10] The inhibition of KGA and GAC by CB-839 leads to a disruption of
downstream metabolic pathways, including the tricarboxylic acid (TCA) cycle and glutathione
synthesis, ultimately leading to decreased cancer cell proliferation and survival.[4][9]

Quantitative Data
Table 1: Inhibitory Potency of CB-839 Against
Glutaminase Splice Variants and Cancer Cell Lines
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Target Cell Line/System IC50 (nM) Reference(s)

Endogenous
Glutaminase (mouse - 23 [10][11]
kidney)

Endogenous
Glutaminase (mouse - 28 [10][11]
brain)

Recombinant Human

- 24 [13]
GAC
HCC1806 (TNBC) Proliferation 49 [11]
MDA-MB-231 (TNBC)  Proliferation 26 [11]
PaTu-8988T (PDAC) Proliferation 1.01 [11]
MPDAC-4 (PDAC) Proliferation 1.73 [11]
HG-3 (CLL) Proliferation 410 [4]
MEC-1 (CLL) Proliferation 66,200 [4]
LNCaP (Prostate
Cancer, hormone- Clonogenic Assay 1,000 [14]
sensitive)
LNCaP-derived CRPC ]

Clonogenic Assay 2,000 [14]
(Prostate Cancer)
PC-3 (Prostate )

Clonogenic Assay <100 [14]
Cancer, CRPC)
293T (epithelial) Glutaminase Inhibition 3.2 [15]

Table 2: Relative Expression of KGA and GAC Splice
Variants in Cancer
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Cancer Type Observation Reference(s)

GAC is essential for cancer
Non-Small Cell Lung Cancer cell growth; KGA expression is 1

(NSCLC) decreased in tumors compared

to normal lung tissue.

] ) GAC is the predominant splice
Various Primary Human

form of GLS in many tumor [2][8]
Tumors (TCGA data)

types.

Both KGA and GAC protein
levels are increased in breast

Breast Cancer [16]
tumors compared to normal

tissues.

An isoform switch from KGA to
GAC is associated with

Prostate Cancer ] [17]
therapy resistance and

disease progression.

Signaling Pathways and Metabolic Consequences of
GLS1 Inhibition

The inhibition of KGA and GAC by CB-839 has profound effects on cancer cell metabolism and
downstream signaling pathways. By blocking the conversion of glutamine to glutamate, CB-839
depletes the intracellular pool of glutamate, which is a central node in cellular metabolism.
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Caption: Glutaminolysis pathway and the site of CB-839 inhibition.

The primary metabolic consequences of GLS1 inhibition by CB-839 include:

» Depletion of TCA Cycle Intermediates: The reduction in a-ketoglutarate levels leads to a
decrease in the pool of other TCA cycle intermediates, impairing cellular respiration and
energy production.[9]

e Impaired Glutathione Synthesis: Glutamate is a precursor for the synthesis of glutathione
(GSH), a major cellular antioxidant. CB-839 treatment leads to decreased GSH levels,
resulting in increased reactive oxygen species (ROS) and oxidative stress.[4]

o Reduced Biosynthesis of Non-Essential Amino Acids: Glutamate serves as a nitrogen donor
for the synthesis of other non-essential amino acids. GLS1 inhibition can therefore limit the
availability of these building blocks for protein synthesis.[2]
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These metabolic disruptions ultimately lead to a cytostatic effect, inhibiting cell proliferation
and, in some contexts, inducing apoptosis.[4][9]
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Caption: Downstream metabolic effects of CB-839 mediated GLS1 inhibition.

Experimental Protocols
Glutaminase Activity Assay

This protocol is adapted from methodologies described in studies evaluating CB-839.[4]

Objective: To measure the enzymatic activity of GLS1 in cell lysates and assess the inhibitory
effect of CB-839.

Materials:
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o Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

o BCA Protein Assay Kit

o Glutamate measurement kit (e.g., colorimetric or fluorometric assay)
e CB-839

o 96-well plates

» Plate reader

Procedure:

o Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris
and collect the supernatant containing the protein lysate.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
o Assay Setup: In a 96-well plate, add a standardized amount of protein lysate to each well.

 Inhibitor Treatment: Add varying concentrations of CB-839 (e.g., 0.01 uM to 100 uM) or
vehicle control (DMSO) to the wells.

e Reaction Initiation: Add the substrate, glutamine, to each well to initiate the enzymatic
reaction.

¢ Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

o Glutamate Measurement: Stop the reaction and measure the amount of glutamate produced
using a commercial glutamate assay kit according to the manufacturer's instructions.

o Data Analysis: Normalize the glutamate production to the amount of protein in each well. Plot
the glutaminase activity against the concentration of CB-839 to determine the IC50 value.

Cell Proliferation Assay (MTS Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.
[4][13]
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Objective: To determine the effect of CB-839 on the proliferation of cancer cell lines.

Materials:

Cancer cell lines of interest

Complete cell culture medium

CB-839

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

96-well plates

Plate reader

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000
cells/well) and allow them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of CB-839 or vehicle control
(DMSO).

¢ Incubation: Incubate the cells for a specified period (e.g., 72 hours).

o MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol.
 Incubation: Incubate the plate for 1-4 hours at 37°C.

e Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells. Plot the viability against the log of the CB-839 concentration to determine the IC50
value.

Quantification of Glutaminase Splice Variant Expression
(gRT-PCR)

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This protocol outlines the steps for measuring the relative mRNA expression levels of KGA and
GAC.[18][19]

Objective: To quantify the mRNA levels of GLS1 splice variants, KGA and GAC, in cancer cells

or tissues.

Materials:

RNA extraction kit
cDNA synthesis kit
gPCR master mix (e.g., SYBR Green or TagMan)

Primers specific for KGA and GAC (boundary-spanning primers are recommended for
specificity)

Reference gene primers (e.g., GAPDH, [3-actin)

Real-time PCR instrument

Procedure:

RNA Extraction: Extract total RNA from cells or tissues using a commercial kit.
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis Kit.

gPCR Reaction Setup: Prepare the gPCR reaction mix containing cDNA, gPCR master mix,
and specific primers for KGA, GAC, and a reference gene.

Real-time PCR: Run the gPCR reaction on a real-time PCR instrument using a standard
thermal cycling protocol.

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the
relative expression of KGA and GAC using the AACt method, normalizing to the reference
gene expression.
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Caption: Experimental workflow for assessing cancer cell sensitivity to CB-839.

Conclusion

The glutaminase splice variants KGA and GAC represent critical nodes in the metabolic
network of many cancers. The development of CB-839, a potent and selective inhibitor of these
splice variants, has provided a valuable tool for both research and clinical investigation into the
therapeutic potential of targeting glutamine metabolism. Understanding the differential
expression and roles of KGA and GAC, along with the precise molecular consequences of their
inhibition, is crucial for identifying patient populations most likely to benefit from this therapeutic
strategy and for the rational design of combination therapies. This guide provides a
foundational understanding and practical methodologies for researchers and drug development
professionals working to unravel the complexities of glutaminase biology and its targeting in
cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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